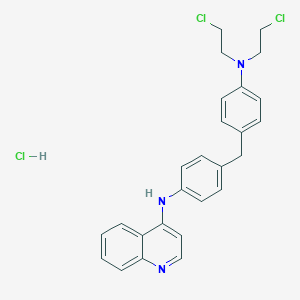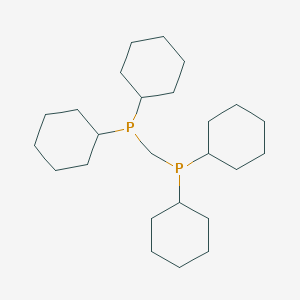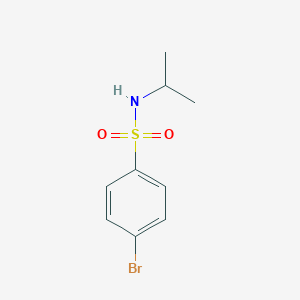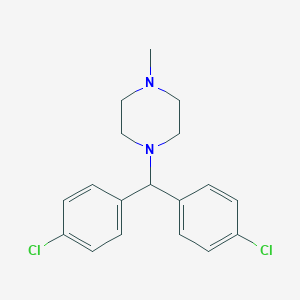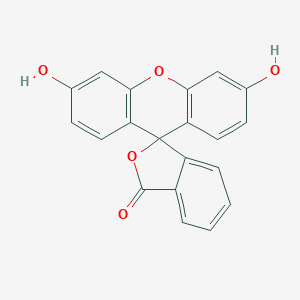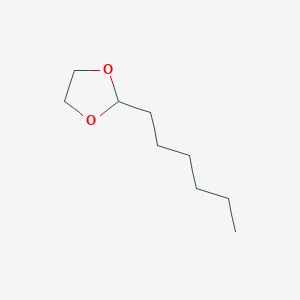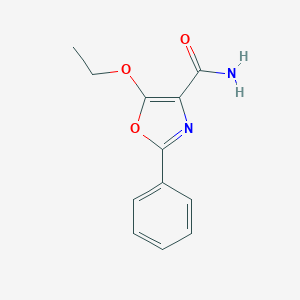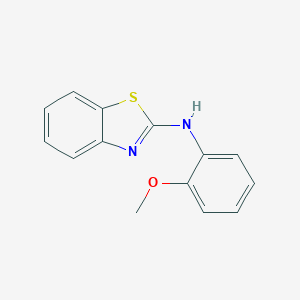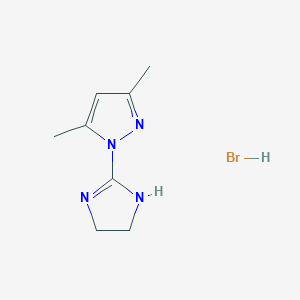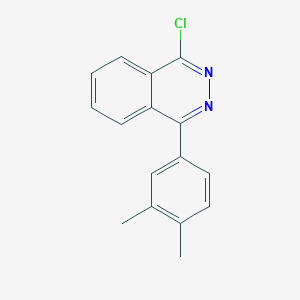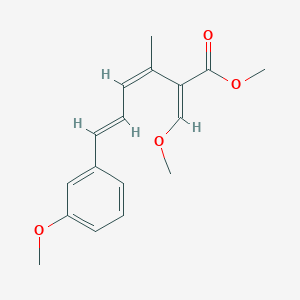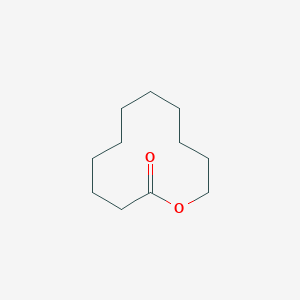
Oxaciclododecan-2-ona
Descripción general
Descripción
Oxacyclododecan-2-one, also known as 11-hydroxyundecanoic acid lactone, is a macrocyclic ester with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.2753 g/mol . It is a 12-membered lactone, which is a type of cyclic ester. This compound is known for its unique ring structure and is used in various chemical and industrial applications.
Aplicaciones Científicas De Investigación
Oxacyclododecan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mecanismo De Acción
Target of Action
Oxacyclododecan-2-one is a 12-membered lactone and a macrocyclic ester
Mode of Action
It’s known that lactones, in general, can undergo anionic ring-opening polymerization . This process involves the breaking of the lactone ring and the formation of a linear polymer, which can interact with biological targets in various ways.
Biochemical Pathways
The anionic ring-opening polymerization of lactones can potentially affect various biochemical pathways, depending on the resulting polymer’s interactions with biological molecules .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (1842753 g/mol) and its liquid density (0.992 g/mL at 25 °C) , can influence its pharmacokinetic properties.
Result of Action
The anionic ring-opening polymerization of the compound can result in the formation of polymers with various properties, potentially leading to diverse molecular and cellular effects .
Action Environment
The action, efficacy, and stability of Oxacyclododecan-2-one can be influenced by various environmental factors. For instance, the temperature can affect the rate of the anionic ring-opening polymerization of the compound . Other factors, such as pH and the presence of other chemicals, can also potentially influence the compound’s action.
Análisis Bioquímico
Biochemical Properties
It is known to participate in anionic ring-opening polymerization . This suggests that it may interact with enzymes and proteins that facilitate this type of reaction. The nature of these interactions is likely dependent on the specific conditions of the reaction, including pH, temperature, and the presence of other molecules.
Cellular Effects
Given its involvement in polymerization reactions , it may influence cellular processes related to polymer synthesis or degradation
Molecular Mechanism
It is involved in anionic ring-opening polymerization , suggesting that it may interact with biomolecules involved in this process It could potentially bind to these molecules, inhibiting or activating enzymes, and causing changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Oxacyclododecan-2-one can be synthesized through the lactonization of 11-bromoundecanoic acid. The process involves the reaction of 11-bromoundecanoic acid with a base in a suitable solvent, such as dimethyl sulfoxide, under controlled conditions . The reaction typically requires vigorous stirring and a gradual addition of the reactants to ensure complete conversion.
Industrial Production Methods: In industrial settings, oxacyclododecan-2-one is produced through anionic ring-opening polymerization. This method involves the polymerization of the lactone using anionic catalysts, which allows for the production of high-purity oxacyclododecan-2-one . The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Oxacyclododecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The lactone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the lactone ring under basic conditions.
Major Products Formed:
Oxidation: 11-hydroxyundecanoic acid.
Reduction: 11-hydroxyundecanol.
Substitution: Various substituted lactones depending on the nucleophile used.
Comparación Con Compuestos Similares
ε-Caprolactone: Another macrocyclic ester with a smaller ring size (7-membered ring) compared to oxacyclododecan-2-one.
Oxacyclotridecan-2-one: A 13-membered lactone with similar chemical properties but a larger ring size.
Uniqueness: Oxacyclododecan-2-one is unique due to its 12-membered ring structure, which provides distinct reactivity and stability compared to other lactones. Its ability to undergo anionic ring-opening polymerization makes it a valuable compound in polymer chemistry .
Propiedades
IUPAC Name |
oxacyclododecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c12-11-9-7-5-3-1-2-4-6-8-10-13-11/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOSYKNQRRHGKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCOC(=O)CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
91628-63-6 | |
| Record name | Oxacyclododecan-2-one, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91628-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4061915 | |
| Record name | 1-Oxacyclododecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1725-03-7, 39282-36-5 | |
| Record name | Undecanolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1725-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxacyclododecan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001725037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecalactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039282365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxacyclododecan-2-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Undecanoic acid, hydroxy-, lactone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Oxacyclododecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxacyclododecan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UNDECALACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E2392MT4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of Oxacyclododecan-2-one in the medical field according to recent studies?
A1: Recent research has identified Oxacyclododecan-2-one as a potential anticancer agent. A study by found that Oxacyclododecan-2-one exhibited promising binding affinity to various lung cancer receptors (EGFR, RET, ALK, BRAF, JAK3, and P13k) in molecular docking simulations. This suggests that the compound could potentially interfere with the signaling pathways crucial for cancer cell growth and proliferation. Further in vitro and in vivo studies are needed to validate these findings and explore its therapeutic potential.
Q2: In what traditional medicine practices is Oxacyclododecan-2-one found, and what is its significance?
A2: Oxacyclododecan-2-one was identified as a constituent of traditional medicinal oils used by the Sandosi community on Adonara Island. [] While the specific role of Oxacyclododecan-2-one within these oils is not elaborated upon in the study, its presence alongside other bioactive compounds like lauric acid and oleic acid suggests its potential contribution to the overall therapeutic effect. Further investigation into the traditional knowledge surrounding these oils could provide valuable insights into the specific applications and potential bioactivities of Oxacyclododecan-2-one.
Q3: Are there any analytical techniques that can be used to identify and quantify Oxacyclododecan-2-one in complex mixtures?
A3: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that has been successfully employed to identify and quantify Oxacyclododecan-2-one in complex mixtures. Both studies referenced utilized GC-MS to determine the presence and relative abundance of Oxacyclododecan-2-one in traditional medicinal oils [] and plant extracts []. The technique's ability to separate and identify volatile compounds based on their mass-to-charge ratio makes it particularly well-suited for analyzing compounds like Oxacyclododecan-2-one.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


